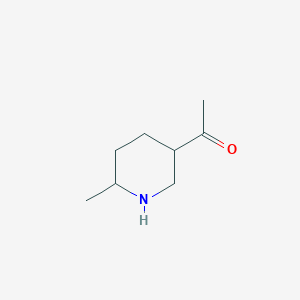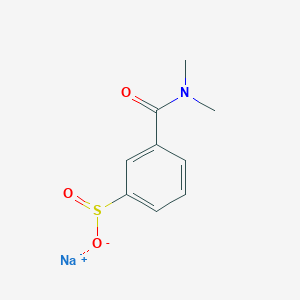
Sodium 3-(dimethylcarbamoyl)benzene-1-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-(dimethylcarbamoyl)benzene-1-sulfinate is a chemical compound with the molecular formula C₉H₁₀NNaO₃S and a molecular weight of 235.24 g/mol . It is a white crystalline solid known for its versatility in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of sodium 3-(dimethylcarbamoyl)benzene-1-sulfinate typically involves the sulfonation of 3-(dimethylcarbamoyl)benzene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide . The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve continuous flow processes to enhance yield and purity.
Analyse Des Réactions Chimiques
Sodium 3-(dimethylcarbamoyl)benzene-1-sulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert it into sulfides or thiols using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts. Major products formed from these reactions include sulfonamides, sulfones, and sulfonic acids.
Applications De Recherche Scientifique
Sodium 3-(dimethylcarbamoyl)benzene-1-sulfinate has a wide range of scientific research applications:
Biology: It serves as a reagent in biochemical assays and enzyme inhibition studies.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which sodium 3-(dimethylcarbamoyl)benzene-1-sulfinate exerts its effects involves its ability to act as a sulfonylating agent. It can transfer its sulfonate group to various substrates, facilitating the formation of sulfonyl derivatives. The molecular targets and pathways involved in its action depend on the specific application and the nature of the substrate it interacts with .
Comparaison Avec Des Composés Similaires
Sodium 3-(dimethylcarbamoyl)benzene-1-sulfinate can be compared with other similar compounds such as:
Sodium benzene-1,3-disulfonate: This compound has two sulfonate groups and is used in similar applications but offers different reactivity and solubility properties.
Sodium 4-(dimethylcarbamoyl)benzene-1-sulfinate: This isomer has the sulfonate group in a different position, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis and industrial processes.
Propriétés
Formule moléculaire |
C9H10NNaO3S |
|---|---|
Poids moléculaire |
235.24 g/mol |
Nom IUPAC |
sodium;3-(dimethylcarbamoyl)benzenesulfinate |
InChI |
InChI=1S/C9H11NO3S.Na/c1-10(2)9(11)7-4-3-5-8(6-7)14(12)13;/h3-6H,1-2H3,(H,12,13);/q;+1/p-1 |
Clé InChI |
MYHQDXPGBXHJQQ-UHFFFAOYSA-M |
SMILES canonique |
CN(C)C(=O)C1=CC(=CC=C1)S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


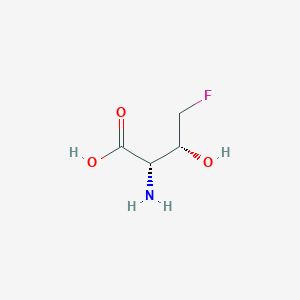
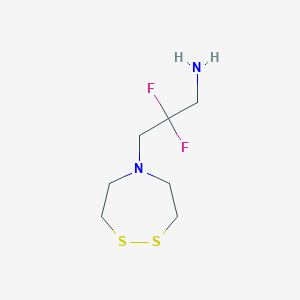
![3-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,5-thiadiazole](/img/structure/B13173049.png)

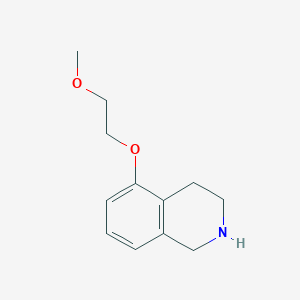
![N-[(3-aminocyclobutyl)methyl]propanamide](/img/structure/B13173080.png)

![1-[1-(Aminomethyl)cyclopropyl]pent-4-yn-1-one](/img/structure/B13173091.png)

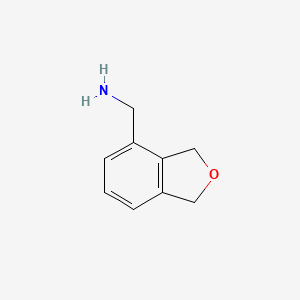
![1-[(2,5-Dimethylphenyl)sulfanyl]propan-2-one](/img/structure/B13173104.png)
![Methyl 6-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13173107.png)
